molecular formula C17H14ClN3O B12890046 N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide

N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide

Cat. No.: B12890046
M. Wt: 311.8 g/mol
InChI Key: ZYUGNAHCYJCPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide is a sophisticated chemical reagent designed for exploratory oncology research, specifically targeting kinase inhibition pathways. This compound is part of the quinoline-carbohydrazide class, which has demonstrated significant potential in anti-cancer applications. Recent studies highlight that hybrids incorporating the quinoline-4-carbohydrazide scaffold exhibit potent cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), leukemia (HL-60), and lung (A549) carcinomas . The core research value of this compound lies in its potential to act as an Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitor. EGFR is a key regulatory protein often overexpressed in solid tumors, and its inhibition is a validated strategy for curtailing cancer cell proliferation and survival . The molecular design, which often includes a planar quinoline system and a hydrazide spacer, is recognized to mimic pharmacophoric features essential for effective interaction with the ATP-binding site of the EGFR kinase domain . Mechanistically, related quinoline-carbohydrazide derivatives have been shown to induce cellular apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells. This is often achieved through the upregulation of key apoptotic markers such as p53 and the initiator caspase-9 . Furthermore, such compounds can provoke significant cell cycle arrest, typically at the G1 or S phases, halting uncontrolled cell division . The incorporation of specific substituents, like the 2-chloro-4-methylphenyl group in this derivative, is a strategic approach to modulate the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile to enhance its research efficacy . Researchers will find this compound valuable for probing novel targeted cancer therapies and conducting structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

N'-(2-chloro-4-methylphenyl)quinoline-4-carbohydrazide

InChI

InChI=1S/C17H14ClN3O/c1-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22)

InChI Key

ZYUGNAHCYJCPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide typically involves the condensation of 2-chloro-4-methylphenylhydrazine with quinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The hydrazide (-CONHNH₂) group undergoes nucleophilic substitution with electrophilic reagents, forming derivatives critical for biological activity modulation. Key reactions include:

Reaction TypeReagents/ConditionsProductKey Findings
Hydrazone Formation Aldehydes/ketones, ethanol, refluxSchiff base derivativesIR confirms C=N stretch at 1600–1640 cm⁻¹; NH₂ absorption disappears
Acetylation Acetic anhydride, pyridine, RTN-acetylated derivatives¹H NMR shows singlet at δ 2.1 ppm (CH₃CO)
Sulfonation Sulfonyl chlorides, DCM, baseSulfonohydrazide analogsImproved water solubility; MS confirms M+ peaks

Cyclocondensation Reactions

The carbohydrazide moiety participates in cyclization with bifunctional reagents to form heterocycles:

Pyrazole Formation

Cyclocondensation with β-diketones (e.g., acetylacetone) under acidic conditions:

text
Carbohydrazide + acetylacetone → Pyrazolyl-quinoline derivative

Characterization :

  • ¹³C NMR: Peaks at δ 160–163 ppm (C=O and pyrazole carbons)

Electrophilic Substitution on the Quinoline Core

The quinoline ring undergoes substitution at the 4-position due to electron-withdrawing effects of the carbohydrazide group:

ReactionConditionsPosition ModifiedOutcome
Nitration HNO₃/H₂SO₄, 0–5°CC-6/C-8Mono-nitro derivatives (isolated 55%)
Halogenation Cl₂/FeCl₃, DCMC-3Chlorinated analog (72% yield)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl chloride group:

Reaction TypeCatalysts/ReagentsProduct Application
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, DMEBiaryl derivatives for drug design
Buchwald–Hartwig Amination Pd₂(dba)₃, Xantphos, amineAmino-quinoline hybrids

Example :
Replacing the 2-chloro group with a 4-methylphenylamine via Buchwald–Hartwig yields analogs with enhanced antitubercular activity (MIC: 1.2 µg/mL) .

Characterization and Mechanistic Insights

  • Spectroscopic Analysis :

    • IR : Absorption at 1645–1660 cm⁻¹ (C=O stretch) and 3263 cm⁻¹ (N-H)

    • ¹H NMR : Singlets at δ 9.6–11.9 ppm (NH protons); aromatic protons at δ 7.2–8.5 ppm

  • Thermal Stability : Decomposition above 240°C (TGA data)

Reaction Optimization Strategies

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min with 15% higher yield.

  • Solvent Effects : Ethanol/water mixtures improve hydrazone yields vs. DMF.

Scientific Research Applications

Synthesis of N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide

The synthesis of this compound typically involves the reaction of 2-chloro-4-methylphenyl isocyanate with quinoline-4-carbohydrazide. The resulting product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the formation of the desired hydrazide derivative.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline compounds can act as effective inhibitors of bacterial DNA gyrase, a crucial enzyme in bacterial DNA replication and transcription.

Table 1: Antimicrobial Activity Against Various Pathogens

CompoundPathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, μM)
AStaphylococcus aureus1549.04
BEscherichia coli1238.64
CCandida albicans10Not tested

Note: Data derived from preliminary screening of synthesized quinoline derivatives .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed its effectiveness against various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)
MCF-7 (breast cancer)25
HeLa (cervical cancer)30
A549 (lung cancer)28

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .

Case Studies

Several studies have documented the efficacy of quinoline derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including this compound, demonstrating significant antibacterial activity against resistant strains of bacteria .
  • Anticancer Research : Research conducted at a leading university investigated the effects of this compound on various cancer cell lines, showing promising results in inhibiting tumor growth and enhancing apoptosis .

Mechanism of Action

The mechanism of action of N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural diversity of quinoline-4-carbohydrazide derivatives primarily arises from differences in substituents on the phenyl ring or hydrazide group. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Quinoline-4-Carbohydrazides
Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Features
N'-(2-Chloro-4-methylphenyl) (Target) 2-Cl, 4-CH₃ (phenyl) Not Provided Not Available Lipophilic, electron-withdrawing Cl and CH₃
2-(4-Bromophenyl)quinoline-4-carbohydrazide 4-Br (quinoline) ~352.6* Not Reported Bromine enhances halogen bonding
2-(4-Chlorophenyl)-N'-(3-pyridinylmethylene) 4-Cl (quinoline), 3-pyridinyl 386.83 Not Reported Pyridine moiety may improve solubility
N'-(3-Chlorobenzylidene)-2-(4-methylphenyl) 3-Cl (benzylidene), 4-CH₃ (quinoline) 399.87 Not Reported Dual chloro and methyl groups; planar benzylidene
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide 2,4-Cl₂ (quinoline) 332.19 Not Reported Increased lipophilicity; steric hindrance
N'-(Chloroacetyl)-2-(3,4-dimethoxyphenyl) 3,4-(OCH₃)₂, chloroacetyl Not Provided Not Available Methoxy groups improve solubility; reactive chloroacetyl

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : Methoxy groups (e.g., in ) improve aqueous solubility compared to chloro or methyl substituents .
  • Thermal Stability : Melting points vary significantly (200–279°C in ), with higher values correlating with rigid structures (e.g., conjugated allylidene moieties) .

Biological Activity

N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, antitumor, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by its quinoline core substituted with a chloro and methyl group on the phenyl ring and a carbohydrazide functional group. The synthetic pathway typically involves the reaction of 2-chloro-4-methylphenyl hydrazine with quinoline-4-carboxylic acid derivatives, leading to the formation of the carbohydrazide linkage.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinoline derivatives, including this compound. The following table summarizes its activity against various microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Mycobacterium tuberculosis8 µg/mL

The compound exhibited moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its effectiveness against Mycobacterium tuberculosis indicates potential for further development as an antitubercular agent.

Antitumor Activity

Research has shown that quinoline derivatives can inhibit cancer cell proliferation. This compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)15 µM
HCT116 (colon cancer)20 µM
A549 (lung cancer)25 µM

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, warranting further investigation into its anticancer properties.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • DNA Intercalation : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymes : Some studies indicate that these compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of Staphylococcus aureus, highlighting its potential role in treating infections caused by antibiotic-resistant bacteria .

Antitumor Activity Assessment

In a separate study focusing on its antitumor effects, this compound was tested against multiple cancer cell lines. The findings revealed significant cytotoxicity, particularly in MCF-7 cells, suggesting potential for further development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.